molecular formula C11H10FN3O B3038437 2-Amino-4-(4-amino-2-fluorophenoxy)pyridine CAS No. 864244-74-6

2-Amino-4-(4-amino-2-fluorophenoxy)pyridine

Cat. No. B3038437
Key on ui cas rn: 864244-74-6
M. Wt: 219.21 g/mol
InChI Key: AWAOTKYAHSYQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989477B2

Procedure details

Palladium hydroxide on carbon (10%, 0.050 g) was added to a solution of 4-(4-amino-2-fluorophenoxy)-N-benzylpyridin-2-amine (0.245 g, 0.790 mmol, 1.0 eq) in 5% HCO2H-MeOH (10 mL) under a blanket of hydrogen (from a balloon) at room temperature. The reaction mixture was stirred at room temperature for 12 h, filtered through Celite® and the filtrate concentrated in vacuo. The residue was purified by reverse phase preparative HPLC (YMC ODS-A S10 30×500 mm., 10-90% aqueous MeOH with 0.1% TFA, 30 minute gradient) and the appropriate fractions were concentrated in vacuo. The concentrate was neutralized with saturated aqueous NaHCO3 solution and the mixture was extracted with CHCl3 (3×35 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound (0.045 g, 26%) as a solid. 1H NMR (CD3OD) δ 7.62-7.63 (m, 1H), 6.77-6.82 (m, 1H), 6.38-6.47 (m, 2H), 6.09-6.11 (m, 1H), 5.83-5.84 (m, 1H); MS (ESI+) m/z 220 (M+H)+; HRMS (ESI+) calcd.: 220.0886. found: 220.0877.
Name
4-(4-amino-2-fluorophenoxy)-N-benzylpyridin-2-amine
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HCO2H MeOH
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH:13]CC3C=CC=CC=3)[CH:8]=2)=[C:4]([F:23])[CH:3]=1.[H][H]>C(O)=O.CO.[OH-].[OH-].[Pd+2]>[NH2:1][C:2]1[CH:22]=[CH:21][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[CH:8]=2)=[C:4]([F:23])[CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
4-(4-amino-2-fluorophenoxy)-N-benzylpyridin-2-amine
Quantity
0.245 g
Type
reactant
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)NCC2=CC=CC=C2)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
HCO2H MeOH
Quantity
10 mL
Type
solvent
Smiles
C(=O)O.CO
Name
Quantity
0.05 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase preparative HPLC (YMC ODS-A S10 30×500 mm., 10-90% aqueous MeOH with 0.1% TFA, 30 minute gradient)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the appropriate fractions were concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CHCl3 (3×35 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.045 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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